molecular formula C6H12N2 B563424 2-(Diethylamino)acetonitrile-d10 CAS No. 1189698-86-9

2-(Diethylamino)acetonitrile-d10

Cat. No.: B563424
CAS No.: 1189698-86-9
M. Wt: 122.237
InChI Key: LVPZSMIBSMMLPI-MWUKXHIBSA-N
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Description

2-(Diethylamino)acetonitrile-d10 is a deuterated derivative of 2-(Diethylamino)acetonitrile. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C6H2D10N2, and it has a molecular weight of 122.23 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(Diethylamino)acetonitrile-d10 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)acetonitrile-d10 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a nitrile oxide, while reduction could produce an amine.

Scientific Research Applications

2-(Diethylamino)acetonitrile-d10 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)acetonitrile-d10 involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways would depend on the context of its use, such as in proteomics research or drug development. The deuterium atoms in the compound can provide insights into reaction mechanisms and metabolic pathways by acting as tracers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)acetonitrile-d10 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and as a tracer in metabolic studies. The presence of deuterium atoms can provide more detailed information about molecular interactions and reaction mechanisms compared to non-deuterated compounds.

Properties

IUPAC Name

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPZSMIBSMMLPI-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC#N)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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